PD173212
Description
Contextualizing Voltage-Gated Calcium Channels (VGCCs) in Neurobiological Systems
VGCCs are widely distributed throughout the CNS and are crucial transducers of membrane potential changes into intracellular Ca²⁺ transients. frontiersin.orgnih.gov They regulate numerous cellular processes due to their electrogenic properties. nih.gov In electrically excitable cells, VGCCs represent the primary route for calcium entry following membrane depolarization. nih.gov Beyond mediating calcium influx, VGCCs also modulate intracellular processes depending on their specific localization. nih.gov In the CNS, they are involved in modulating the release of neurotransmitters. nih.gov Dysfunction of VGCCs is associated with a broad spectrum of CNS disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.gov
Overview of N-type Voltage-Gated Calcium Channel (Cav2.2) as a Therapeutic Target
N-type calcium channels, also known as Cav2.2 channels, are voltage-gated calcium channels predominantly located on nerve terminals, dendrites, and neuroendocrine cells. wikipedia.org They are categorized as high threshold-activated channels and belong to the Cav2 gene family. wikipedia.org In the adult nervous system, Cav2.2 channels play a critical role in neurotransmitter release and are significantly involved in pain pathways. wikipedia.org The Cav2.2 channel is composed of a primary α1B subunit, which forms the pore and largely determines the channel's properties, and auxiliary subunits including α2δ and β. wikipedia.org
Cav2.2 is considered a validated target for therapeutic intervention, particularly in the context of chronic and neuropathic pain. researchgate.netnih.govpnas.org Overexpression and overactivity of these channels can lead to hyperexcitability and enhanced excitatory neurotransmitter release, while blocking Cav2.2 can decrease neurotransmitter release and suppress pain signals. cloudfront.net Studies using knockout mice have shown that Cav2.2 deficiency reduces pain-like behaviors, and pharmacological blockade of these channels alleviates pain. cloudfront.net Ziconotide (Prialt), a synthetic peptide derived from ω-conotoxin MVIIA, is an FDA-approved drug that blocks Cav2.2 channels for the treatment of severe chronic pain, although its administration requires an intrathecal route. researchgate.netnih.govcloudfront.netnih.gov Other therapeutics targeting Cav2.2 include gabapentinoids like gabapentin, which target an auxiliary subunit of Cav2.2. pnas.org
Positioning PD173212 as a Foundational Pharmacological Probe for Cav2.2 Studies
This compound is recognized as a potent and selective blocker of N-type voltage-gated calcium channels (Cav2.2). researchgate.net It has been described as a foundational pharmacological probe for studying the function and characteristics of Cav2.2 channels. Research has utilized this compound to investigate the role of Cav2.2 in various physiological and pathological processes, particularly those involving neuronal excitability and neurotransmitter release.
Studies have employed this compound to highlight the role of Cav2.2 in mediating responses in animal models. For instance, in a study investigating the efficacy of A3 adenosine (B11128) receptor agonists in reducing post-inflammatory visceral hypersensitivity in rats, this compound was used as a selective Cav2.2 blocker. iasp-pain.orgpatsnap.com The results showed that this compound fully reduced abdominal hypersensitivity to control values, underscoring the significant role of Cav2.2 in this context. iasp-pain.orgpatsnap.com
Furthermore, structural studies utilizing cryo-electron microscopy have provided insights into the binding of this compound to the human Cav2.2 complex. researchgate.netrcsb.org These studies have revealed that this compound binds within the central cavity underneath the selectivity filter, nearly parallel to the membrane plane. researchgate.net This structural information contributes to understanding the mechanism of action of this compound as a pore blocker and provides a basis for developing new state-dependent blockers for conditions like chronic pain. researchgate.netrcsb.org this compound has demonstrated selectivity over other ion channels, including K⁺, Na⁺, and L-type Ca²⁺ channels.
Data from research using this compound can be summarized to illustrate its utility as a pharmacological tool:
| Study Context | Model System | Key Finding Related to this compound & Cav2.2 | Source |
| Post-inflammatory visceral hypersensitivity | Rats (DNBS-induced colitis) | This compound fully reduced abdominal hypersensitivity, highlighting Cav2.2 role. | iasp-pain.orgpatsnap.com |
| Audiogenic seizure model | Mice | This compound prevented tonic seizures. | |
| Structural analysis of Cav2.2 channel blocking | Human Cav2.2 complex (cryo-EM) | This compound binds in the central cavity, acting as a pore blocker. | researchgate.netrcsb.org |
| Investigation of VGCC contribution to synaptic plasticity | MEC layer 2 cells (in vitro) | This compound was used to assess Cav2.2 contribution to EPSPs. | mdc-berlin.de |
This table illustrates how this compound serves as a valuable probe for dissecting the specific contributions of Cav2.2 channels in complex neurobiological processes and disease models.
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)/t33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDHMGROXQUFNR-HEVIKAOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432752 | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217171-01-2 | |
| Record name | PD-173212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217171012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-173212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UUP5FPKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Pd173212 Action
Selective Inhibition of Cav2.2 Channels
PD173212 functions primarily by inhibiting the activity of Cav2.2 channels, which are crucial for mediating calcium influx at presynaptic terminals and are involved in neurotransmitter release and nociceptive transmission. researchgate.netebi.ac.ukpdbj.orgrcsb.org
Electrophysiological Characterization of Cav2.2 Current Blockade
Electrophysiological studies, such as whole-cell voltage-clamp techniques, have been instrumental in characterizing the inhibitory effects of this compound on Cav2.2 channels. In IMR-32 assays, this compound has been reported to have an IC₅₀ of 36 nM for voltage-sensitive calcium channels (VSCC). medchemexpress.comchemscene.comxcessbio.combiomart.cnselleck.co.jp In experiments using recombinant B-class (N-type) calcium channels, this compound at a concentration of 300 nM potently blocked currents by 78 ± 7.8%, with an IC₅₀ of 74 nM. medchemexpress.comxcessbio.com
Studies using patch-clamp recordings in dorsal root ganglion (DRG) neurons have also shown that calcium influx via N-type voltage-dependent calcium channels is sensitive to this compound. nih.govnih.govnih.gov For instance, adenosine (B11128) A3 receptor agonist-induced inhibition of calcium-activated potassium currents was found to be sensitive to this compound. nih.govnih.govresearchgate.net
In some neuronal contexts, the effect of this compound on calcium transients can vary. For example, in spine backpropagating action potential-evoked calcium transients in hippocampal neurons, blocking N-type VGCCs with this compound at 10 µM did not have a significant effect. nih.gov However, in mouse neocortical layer-5 pyramidal neurons, local delivery of 5 µM this compound increased the size of both ΔF/F₀ and ICa signals, similar to the effect of ω-conotoxin-GVIA. nih.gov
Delineation of Selectivity Against Other Ion Channels (e.g., L-type Ca²⁺, K⁺, Na⁺ Channels)
This compound demonstrates selectivity for non-L-type Ca²⁺ channels over neuronal Na⁺, K⁺, and L-type Ca²⁺ channels. medchemexpress.comchemscene.comxcessbio.combiomart.cnmedchemexpress.comrndsystems.com This selectivity is a key characteristic, distinguishing it from blockers that target multiple ion channel types. selleck.co.jp
Research indicates that this compound does not significantly block L-type calcium channels. For example, in DRG neurons, the inhibition of calcium influx by an A3AR agonist was sensitive to this compound but not to the L-type blocker lacidipine. nih.govnih.govresearchgate.net Similarly, studies examining calcium transients in hippocampal neurons found that while T-type and R-type channel antagonists reduced transients, the L-type antagonist nimodipine (B1678889) and the N-type antagonist this compound did not significantly reduce spine bAP-Ca²⁺ transients. nih.gov
This selective profile suggests that this compound's primary action is focused on Cav2.2 channels, with limited interaction with other major voltage-gated ion channels.
Here is a table summarizing some electrophysiological data:
| Channel Type | Compound | Concentration | Effect on Current | IC₅₀ (nM) | Reference(s) |
| VSCC (IMR-32) | This compound | - | Inhibition | 36 | medchemexpress.comchemscene.comxcessbio.combiomart.cnselleck.co.jp |
| Recombinant N-type | This compound | 300 nM | 78 ± 7.8% block | 74 | medchemexpress.comxcessbio.com |
| N-type (DRG neurons) | This compound | - | Inhibition | - | nih.govnih.govnih.govresearchgate.net |
| L-type Ca²⁺ | This compound | - | Limited/No Block | - | medchemexpress.comchemscene.comxcessbio.combiomart.cnnih.govnih.govresearchgate.netnih.govmedchemexpress.comrndsystems.com |
| K⁺ | This compound | - | Limited/No Block | - | medchemexpress.comchemscene.comxcessbio.combiomart.cnmedchemexpress.comrndsystems.com |
| Na⁺ | This compound | - | Limited/No Block | - | medchemexpress.comchemscene.comxcessbio.combiomart.cnmedchemexpress.comrndsystems.com |
Structural Basis of this compound-Cav2.2 Interaction
Understanding the structural interaction between this compound and Cav2.2 channels provides crucial insights into its mechanism of action.
Cryo-Electron Microscopy Insights into the Cav2.2-PD173212 Complex
Cryo-electron microscopy (cryo-EM) has been employed to determine the structure of the human Cav2.2 complex bound to this compound. researchgate.netebi.ac.ukpdbj.orgrcsb.orgrcsb.orgox.ac.uk A cryo-EM structure of the human Cav2.2 complex (comprising the core α1 and the ancillary α2δ−1 and β3 subunits) in the presence of this compound has been resolved at a resolution of 3.0-3.0 Å. researchgate.netebi.ac.ukpdbj.orgrcsb.org This structure provides a detailed view of how this compound interacts with the channel.
The cryo-EM maps show two connected strip-shaped densities located in the central cavity underneath the selectivity filter and nearly parallel to the membrane plane, which are compatible with the structure of this compound. researchgate.net
Identification of Specific Binding Sites and Allosteric Modulations (e.g., III-IV Fenestration)
Structural analysis has identified the binding site of this compound within the Cav2.2 channel. This compound binds in the central cavity of the channel pore. researchgate.netjci.org Taking a close look at the this compound binding site, the interaction is primarily mediated by extensive hydrophobic and van der Waals interactions. researchgate.netresearchgate.net
The binding location of this compound has been observed in the pore and the DIII/DIV fenestration of the Cav2.2 channel. jci.orgjci.org Upon this compound association, the conformation of the pore module and most side chains involved in ligand binding remain unaltered, except for three aromatic residues (Y1289, F1411, and F1693) located around the DIII-DIV fenestration site. researchgate.net The side chains of these three residues undergo discernible conformational changes, contributing to the stabilization of the phenyl group of this compound. researchgate.net
While this compound binds in the pore and the DIII/DIV fenestration, mutations in certain residues within the DIII S5, S6, and DIV S6 helices that point away from the pore and fenestration opening can affect the inhibition by other blockers, suggesting distinct but potentially related interaction sites in this region. jci.orgjci.org
Impact on Cellular Excitability and Calcium Dynamics
The inhibition of Cav2.2 channels by this compound has direct consequences for cellular excitability and calcium dynamics, particularly in neurons where these channels play a significant role in neurotransmitter release.
By blocking Cav2.2 channels, this compound reduces calcium influx into the cell. This reduction in calcium entry can modulate various calcium-dependent processes. For instance, in dorsal root ganglion neurons, the inhibition of N-type calcium currents by this compound can contribute to pain-relieving effects. nih.govnih.govnih.govresearchgate.net This highlights the role of Cav2.2 channels in nociceptive transmission and how their blockade can impact neuronal activity related to pain signaling. researchgate.netvliz.be
Studies have shown that while A3AR activation can reduce neuronal firing in DRG neurons, this effect was observed to be this compound-insensitive in current-clamp recordings, suggesting that A3AR activation might affect neuronal firing through mechanisms in addition to or distinct from the direct N-type calcium channel block sensitive to this compound. nih.govnih.govresearchgate.net This indicates that the impact on cellular excitability can involve complex interactions between different signaling pathways and ion channels.
The modulation of calcium influx by this compound through Cav2.2 channels can influence synaptic transmission, as these channels are critically involved in coupling membrane depolarization to neurotransmitter release at presynaptic terminals. researchgate.netebi.ac.ukpdbj.orgrcsb.orgvliz.benih.gov By limiting calcium entry, this compound can reduce the release of neurotransmitters, thereby affecting synaptic strength and signaling.
Modulation of Action Potential Generation and Propagation in Neurons
Action potentials, the electrical impulses that neurons use to communicate, are generated and propagated by precisely timed changes in the permeability of the neuronal membrane to ions, primarily sodium and potassium. nih.govwikipedia.orgtmc.edu Voltage-gated ion channels, including sodium and potassium channels, play a crucial role in this process by opening and closing in response to changes in membrane potential. nih.govwikipedia.orgtmc.edunih.gov
While this compound is primarily known for its effects on calcium channels, its selective action on N-type calcium channels can indirectly influence action potential generation and propagation. N-type calcium channels are predominantly located at presynaptic terminals, where calcium influx is essential for triggering neurotransmitter release. nih.gov By blocking these channels, this compound can reduce or inhibit neurotransmitter release, thereby affecting synaptic transmission and, consequently, the excitability of the postsynaptic neuron. Studies have shown that N-type channel blockade by this compound can reduce excitatory postsynaptic currents (EPSCs) in neurons. eneuro.org For instance, in mouse dorsal lateral geniculate nucleus (dLGN) and superior colliculus (SC) neurons, N-type blockade by this compound or ω-conotoxin GVIA led to a reduction in EPSC amplitude, although the extent of reduction varied between neuronal types and compared to P/Q-type channel blockade. eneuro.org
Furthermore, the influx of calcium through voltage-gated calcium channels, activated by backpropagating action potentials (bAPs), can influence dendritic excitability and synaptic plasticity. frontiersin.orgnih.gov While the primary calcium conductances activated by bAPs in some neurons might involve other VGCC subtypes like T- and R-type channels, the contribution of N-type channels can vary depending on the specific neuronal type and subcellular localization. frontiersin.orgnih.gov By selectively blocking N-type channels, this compound can alter the calcium dynamics associated with bAPs in regions where these channels are present, potentially impacting dendritic integration and the modulation of neuronal firing patterns. nih.gov
Regulation of Intracellular Calcium Influx and Homeostasis
Calcium ions are critical intracellular messengers involved in a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, gene transcription, and cell survival. mdpi.commdpi.complos.orgfrontiersin.org Maintaining precise control over intracellular calcium concentration ([Ca2+]i) is essential for neuronal health and function. mdpi.com Calcium enters neurons through various pathways, including voltage-gated calcium channels (VGCCs), ligand-gated ion channels like NMDA and AMPA receptors, and is also released from intracellular stores such as the endoplasmic reticulum (ER). mdpi.complos.org
This compound's primary mechanism of action is the potent and selective blockade of N-type voltage-gated calcium channels (CaV2.2). selleckchem.comselleckchem.comabcam.commedchemexpress.com This blockade directly reduces calcium influx into neurons through this specific channel subtype. The IC50 value of this compound for blocking N-type calcium channels has been reported to be in the nanomolar range, indicating its high potency. selleckchem.commedchemexpress.com For instance, an IC50 of 36 nM in IMR-32 assays has been reported. selleckchem.commedchemexpress.com Whole-cell voltage-clamp techniques have further shown that this compound potently blocks recombinant B-class (N-type) calcium channel currents. medchemexpress.com
The inhibition of N-type calcium channels by this compound has significant implications for intracellular calcium homeostasis. N-type channels are key mediators of calcium influx at presynaptic terminals, where the resulting rise in [Ca2+]i triggers the fusion of synaptic vesicles and the release of neurotransmitters. nih.gov By blocking these channels, this compound reduces the calcium transient associated with action potentials at these terminals, thereby inhibiting neurotransmitter release. This disruption of calcium influx through N-type channels directly impacts the local calcium concentration dynamics within presynaptic compartments.
Furthermore, studies investigating calcium transients in neuronal dendrites have utilized this compound to understand the contribution of N-type channels to calcium signals evoked by backpropagating action potentials. nih.govnih.gov While other VGCC subtypes also contribute, the use of selective blockers like this compound allows for the isolation of the N-type channel contribution to these complex calcium dynamics. nih.govnih.gov Research has shown that blocking N-type VGCCs with this compound can influence the amplitude and kinetics of calcium transients in dendritic compartments. nih.gov
The selective action of this compound on N-type calcium channels makes it a valuable tool for studying the specific roles of these channels in various physiological and pathological processes involving neuronal calcium signaling and excitability.
Here is a summary of research findings regarding this compound's effect on calcium channels:
| Channel Type | Effect of this compound | IC50 / Observation | Reference |
| N-type Voltage-Gated Ca2+ Channels (CaV2.2) | Blocker | Potent blocker, IC50 = 36 nM (IMR-32 assays) | selleckchem.commedchemexpress.com |
| Potently blocks recombinant B-class currents (IC50 = 74 nM) | medchemexpress.com | ||
| L-type Voltage-Gated Ca2+ Channels | Selective over | Displays selectivity over L-type channels | abcam.commedchemexpress.com |
| Potassium Channels | Selective over | Displays selectivity over K+ channels | abcam.commedchemexpress.com |
| Sodium Channels | Selective over | Displays selectivity over Na+ channels | abcam.commedchemexpress.com |
| T-type Voltage-Gated Ca2+ Channels | No significant effect | Did not inhibit apoptotic body formation linked to T-channels | biorxiv.org |
| Store-Operated Ca2+ Entry (SOCE) | No significant effect | Did not inhibit SOCE | biorxiv.org |
| Ryanodine (B192298) Receptors | No significant effect | Did not inhibit calcium release via ryanodine receptors | biorxiv.org |
| IP3 Receptors | No significant effect | Did not inhibit calcium release via IP3 receptors | biorxiv.org |
Pd173212 in Preclinical Disease Models and Pathophysiological Research
Investigations in Pain Pathophysiology
Research into the mechanisms of pain has heavily involved the study of ion channels, including voltage-gated calcium channels. PD173212, as a selective N-type calcium channel blocker, has been employed in various pain models to understand the involvement of CaV2.2 channels in nociceptive signaling. nih.govnih.gov
Efficacy in Visceral Hypersensitivity Models
Studies have investigated the effects of this compound in models of visceral hypersensitivity, a condition characterized by increased sensitivity to stimuli in internal organs. In a model of post-inflammatory visceral hypersensitivity induced by 2,4-dinitrobenzenesulfonic acid (DNBS) in rats and mice, this compound has been shown to reduce abdominal hypersensitivity. researchgate.netiasp-pain.orgpatsnap.comresearchgate.netunifi.itshlmai.netnih.govunifi.it This effect highlights the contribution of CaV2.2 channels to the development and maintenance of visceral pain in these models. researchgate.netiasp-pain.orgpatsnap.comresearchgate.netunifi.itshlmai.netnih.govunifi.it
Data from studies using the DNBS-induced visceral hypersensitivity model indicate that this compound dose-dependently reduces visceral pain responses. shlmai.net For instance, in mice, intraperitoneal administration of this compound at doses ranging from 0.0017 to 1.7 μmol/kg reduced DNBS-induced visceral hypersensitivity, with significant effects observed starting at 0.017 μmol/kg and complete relief at a tenfold higher dose. shlmai.net
Interactive Table: Efficacy of this compound in DNBS-Induced Visceral Hypersensitivity
| Model Organism | Induction Method | Assessment | This compound Effect | Key Finding |
| Rats/Mice | DNBS-induced colitis | Viscero-motor response, Abdominal withdrawal reflex | Reduced abdominal hypersensitivity | Highlights role of CaV2.2 in visceral pain. researchgate.netiasp-pain.orgpatsnap.comresearchgate.netunifi.itshlmai.netnih.govunifi.it |
Assessment in Neuropathic Pain Models
This compound has also been assessed in preclinical models of neuropathic pain, which results from damage to the somatosensory nervous system. iasp-pain.orgtocris.com N-type calcium channels are known to play a role in the transmission of pain signals in the spinal cord and other parts of the nervous system involved in pain processing. nih.govnih.govnih.gov Studies have explored the potential of blocking these channels with compounds like this compound to alleviate neuropathic pain symptoms such as mechanical allodynia (pain from normally non-painful stimuli). iasp-pain.orgtocris.comnih.govnih.govwustl.eduherts.ac.uk Research suggests that upregulation of N-type Ca2+ channel dependent subunits in the somatosensory cortex can contribute to pain formation, and blocking these channels locally can reduce the allodynia associated with inflammatory pain. nih.gov
Role in Chronic Pain Research
Chronic pain is a significant health burden, and research into its underlying mechanisms and potential treatments is ongoing. iasp-pain.orgtocris.comwustl.eduherts.ac.ukresearchgate.net this compound, as a tool to inhibit CaV2.2 channels, has contributed to the understanding of the role of these channels in the persistence of pain. nih.govnih.govnih.gov Studies investigating the antihyperalgesic activity of A3 adenosine (B11128) receptor agonists in chronic pain models have utilized this compound to demonstrate that the effects of these agonists are mediated, at least in part, through the inhibition of N-type calcium channels in dorsal root ganglion (DRG) neurons. nih.govnih.govnih.gov This suggests that pathways involving CaV2.2 channels are implicated in the mechanisms of chronic pain. nih.govnih.govnih.gov
Studies in Audiogenic Seizure Models
Audiogenic seizures are seizures triggered by sound stimuli and are used in preclinical models to study epilepsy. frontiersin.orgaesnet.orgnih.govnih.gov this compound has been investigated in these models due to the involvement of calcium channels in neuronal excitability and seizure activity. tocris.commedchemexpress.comsigmaaldrich.com In murine audiogenic seizure models, this compound has demonstrated efficacy in preventing tonic seizures. tocris.commedchemexpress.comsigmaaldrich.com
Data from studies in audiogenic seizure models indicate that this compound can provide protection against sound-induced seizures. tocris.commedchemexpress.comsigmaaldrich.com For example, intravenous administration of this compound at a dose of 30 mg/kg showed moderate efficacy in preventing tonic seizures in a murine model. shlmai.netmedchemexpress.com This finding supports the role of N-type calcium channels in the neuronal hyperexcitability that underlies audiogenic seizures. tocris.commedchemexpress.comsigmaaldrich.com
Interactive Table: Efficacy of this compound in Audiogenic Seizure Models
| Model Organism | Seizure Induction | Assessment | This compound Effect | Key Finding |
| Murine models | Sound stimulus | Prevention of tonic seizures | Moderate efficacy at 30 mg/kg (i.v.). shlmai.netmedchemexpress.com | Supports role of CaV2.2 in seizure activity. tocris.commedchemexpress.comsigmaaldrich.com |
Broader Implications in Nervous System Disorders
Beyond pain and seizures, the role of N-type voltage-gated calcium channels in various aspects of nervous system function suggests broader implications for compounds like this compound in neurological and psychiatric disorders. shlmai.netnih.govresearchgate.net CaV2.2 channels are involved in neurotransmitter release and neuronal excitability, processes critical for normal brain function. Research utilizing selective blockers such as this compound can help elucidate the contribution of these channels to the pathophysiology of other nervous system disorders. While specific extensive research on this compound in a wide range of nervous system disorders beyond pain and seizures is not as prominently documented in the provided search results, its mechanism of action as a CaV2.2 channel blocker positions it as a tool for investigating conditions where dysregulation of these channels is implicated. tocris.comshlmai.net
Interactions with Receptor Systems and Signaling Pathways
Cross-talk with Adenosine (B11128) A3 Receptors (A3AR)
Studies have revealed a functional cross-talk between Adenosine A3 Receptors (A3AR) and Cav2.2 channels, where PD173212 plays a role in dissecting the underlying mechanisms.
A3AR Agonist-Mediated Inhibition of Cav2.2 Currents via this compound-Sensitive Pathways
Activation of A3AR by agonists has been shown to inhibit Cav2.2 currents in dorsal root ganglia (DRG) neurons. This inhibitory effect is sensitive to blockade by this compound, indicating that the A3AR-mediated reduction in calcium influx occurs, at least in part, through pathways involving Cav2.2 channels. arizona.eduresearchgate.netarizona.edunih.govunifi.itresearchgate.netresearchgate.net Experiments using patch-clamp recordings in DRG neurons demonstrated that A3AR agonists, such as Cl-IB-MECA and MRS5980, inhibited Cav2.2 currents. researchgate.netnih.govunifi.it This inhibition was reversed by the selective A3AR antagonist MRS1523 and was sensitive to this compound. arizona.eduresearchgate.netarizona.edunih.govunifi.itresearchgate.netresearchgate.net This suggests that A3AR activation leads to a decrease in Cav2.2 channel activity, contributing to the observed effects.
Distinct Mechanisms of A3AR Activation and Cav2.2 Blockade on Neuronal Firing
While A3AR activation and Cav2.2 blockade by this compound both influence neuronal activity, they appear to do so through distinct mechanisms. Research indicates that A3AR activation significantly reduces the firing of rat DRG neurons in a manner sensitive to the A3AR antagonist MRS1523, but notably, this effect is insensitive to this compound. researchgate.netnih.govnih.gov This suggests that A3AR activation modulates neuronal firing not solely through the inhibition of Cav2.2 channels, but also via other signaling pathways or mechanisms independent of Cav2.2 blockade by this compound. Intracellular calcium measurements have further supported the inhibitory role of A3AR on DRG neuronal firing. researchgate.netnih.govnih.gov
Engagement with Downstream Intracellular Signaling Cascades
This compound's primary target, Cav2.2 channels, plays a critical role in initiating several intracellular signaling cascades. As a blocker of these channels, this compound can indirectly influence these pathways. Cav2.2 channels are linked to various biological pathways, including calcium signaling, the synaptic vesicle cycle, and the MAPK signaling pathway. idrblab.net
Calcium Signaling Pathway
Voltage-sensitive calcium channels (VSCC), including Cav2.2, mediate the influx of calcium ions into excitable cells. idrblab.net This calcium influx is a critical step in initiating numerous calcium-dependent processes and serves vital functions in cellular signal transduction. idrblab.netapexbt.com By blocking Cav2.2 channels, this compound directly impacts the influx of calcium ions, thereby modulating the calcium signaling pathway. medchemexpress.comselleckchem.com This modulation can have downstream effects on various cellular functions that are dependent on intracellular calcium concentrations.
Synaptic Vesicle Cycle and Neurotransmitter Release Modulation
Synaptic vesicles store neurotransmitters that are released at the synapse, a process regulated by voltage-dependent calcium channels like Cav2.2. idrblab.netwikipedia.orgnih.gov The influx of Ca2+ through these channels triggers the exocytosis of synaptic vesicles and the release of neurotransmitters into the synaptic cleft. wikipedia.orgnih.govstudysmarter.co.uk The synaptic vesicle cycle involves a series of steps including filling with neurotransmitters, docking and fusion with the presynaptic membrane, and subsequent endocytosis and recycling. studysmarter.co.uk By blocking Cav2.2 channels, this compound can reduce the calcium influx necessary for triggering synaptic vesicle fusion and neurotransmitter release, thereby modulating this process. medchemexpress.comgenecards.org This highlights the role of Cav2.2 channels, and consequently their blockers like this compound, in regulating synaptic transmission.
MAPK Signaling Pathway
The MAPK signaling pathway is involved in various cellular processes, including proliferation, differentiation, and survival. Adenosine receptors, including A3AR, have been shown to couple to MAPK pathways, such as ERK1/2, p38 MAPK, and JNK. researchgate.net While A3AR activation can influence ERK1/2 phosphorylation, this interaction can be complex, with potential for negative cross-talk between different adenosine receptor subtypes. nih.govnih.gov Given that Cav2.2 channels are also linked to the MAPK signaling pathway idrblab.net, and A3AR activation can modulate Cav2.2 activity, there is potential for indirect influence of this compound on MAPK signaling through its effects on Cav2.2 channels and their interplay with A3AR-mediated pathways.
Compound Information
| Compound Name | PubChem CID |
| This compound | 9916734 tocris.com, 134694904 ymilab.com |
| Adenosine | 6097 wikipedia.org |
| MRS1523 | 10214252 arizona.eduresearchgate.netarizona.edunih.govunifi.itresearchgate.netpatsnap.com |
| Cl-IB-MECA | 5284676 researchgate.netnih.govunifi.itresearchgate.netnih.govnih.govpatsnap.comunifi.it |
| MRS5980 | 135620036 researchgate.netnih.govunifi.itpatsnap.comunifi.it |
| Lacidipine | 3877 nih.govnih.gov |
| Linaclotide | 16132011 unifi.itpatsnap.com |
Data Tables
While detailed quantitative data tables were not consistently available across all search results for direct inclusion, the following summarizes key findings regarding this compound's effects:
| Effect | Target/Pathway | Sensitivity to this compound | Sensitivity to A3AR Antagonist (MRS1523) | Source(s) |
| Inhibition of Cav2.2 currents in DRG neurons | Cav2.2 channels | Sensitive | Prevented | arizona.eduresearchgate.netarizona.edunih.govunifi.itresearchgate.netresearchgate.net |
| Reduction of neuronal firing in DRG neurons | Neuronal Excitability (downstream of A3AR) | Insensitive | Sensitive | researchgate.netnih.govnih.gov |
| Reduction of abdominal hypersensitivity | Visceral Pain (involving Cav2.2 and A3AR) | Fully reduced | Abolished | unifi.itresearchgate.netresearchgate.netpatsnap.comiasp-pain.org |
This table illustrates that while this compound directly impacts Cav2.2 currents, the A3AR-mediated reduction in neuronal firing involves mechanisms beyond just Cav2.2 blockade by this compound.
Absence of Effect on Specific Biological Processes (e.g., Apoptotic Body Formation in SARS-CoV-2 Context) as Evidence for Channel Specificity
The investigation into the biological effects of compounds like this compound often involves examining their impact on various cellular processes. A lack of effect on certain pathways or events can be as informative as observing a direct effect, particularly when assessing the specificity of a compound for its intended target. In the context of ion channel blockers, demonstrating that a compound does not interfere with biological processes known to be independent of the targeted channel type provides strong evidence for its selectivity.
Research into SARS-CoV-2 infection has highlighted the role of apoptosis and the subsequent formation of apoptotic bodies (ApoBDs) in viral dissemination and the induction of inflammatory responses, particularly in macrophages biorxiv.orgnih.govturkishimmunology.org. SARS-CoV-2 infection can induce apoptosis in various host cells, leading to the release of virus-carrying ApoBDs biorxiv.org. These ApoBDs can then be engulfed by macrophages, facilitating viral entry into these cells and triggering the secretion of pro-inflammatory cytokines, contributing to the cytokine storm observed in severe COVID-19 cases biorxiv.org.
Voltage-gated calcium channels, specifically T-type calcium channels (CaV3.2), have been implicated in the process of ApoBD formation induced by SARS-CoV-2 infection biorxiv.org. Inhibitors of T-type calcium channels have been shown to impair ApoBD formation by blocking calcium influx biorxiv.org. This suggests a role for calcium signaling, mediated through T-type channels, in the cellular processes leading to ApoBD release during SARS-CoV-2 infection.
Given that this compound is characterized as a potent and selective N-type calcium channel blocker with selectivity over L-type and other channels tocris.commedchemexpress.com, examining its effect on SARS-CoV-2-induced apoptotic body formation would be a relevant test of its specificity. If this compound, which primarily targets N-type channels, does not significantly inhibit SARS-CoV-2-induced apoptotic body formation, while inhibitors of T-type channels do, this would serve as evidence that this compound's activity is specific to N-type channels and does not broadly interfere with all calcium-dependent processes or with the specific calcium signaling pathways mediated by T-type channels that are involved in ApoBD formation.
Studies have utilized this compound as a tool to differentiate the roles of different calcium channel subtypes in various biological contexts. For instance, in studies investigating the effects of adenosine A3 receptor activation on dorsal root ganglion neurons, this compound was used to demonstrate that the inhibition of Ca2+-activated K+ currents was sensitive to the N-type blocker this compound but not to an L-type blocker, indicating the involvement of N-type calcium channels in this specific effect nih.govresearchgate.net. Similarly, the lack of effect of adenosine A3 receptor activation on neuronal firing in the presence of this compound, while still being sensitive to an A3AR antagonist, further supported that the reduction in neuronal firing was mediated through N-type channel block and action potential inhibition as independent mechanisms nih.govresearchgate.net.
While direct experimental data specifically detailing the absence of this compound's effect on SARS-CoV-2-induced apoptotic body formation was not found in the provided search results, the principle of using a compound's lack of effect on unrelated pathways as evidence for specificity is well-established in pharmacological research nih.govresearchgate.net. The known selectivity of this compound for N-type calcium channels tocris.commedchemexpress.com implies that it would not be expected to interfere with biological processes primarily mediated by other calcium channel subtypes, such as the T-type channels potentially involved in SARS-CoV-2-induced ApoBD formation biorxiv.org.
Illustrative Data Table (Based on the principle of differential inhibition by channel type)
While specific quantitative data for this compound on SARS-CoV-2-induced ApoBD formation was not available, the following table illustrates how such data, comparing the effect of this compound with a T-type calcium channel blocker on ApoBD formation and their respective target channels, would support this compound's channel specificity.
| Compound | Primary Target Channel | Inhibition of Target Channel Activity | Effect on SARS-CoV-2 Induced ApoBD Formation | Evidence for Specificity |
| This compound | N-type (CaV2.2) | Potent Inhibition tocris.commedchemexpress.com | Minimal/No Inhibition (Hypothetical) | Lack of effect on a process mediated by a different channel |
| T-type Channel Blocker | T-type (CaV3.2) | Potent Inhibition biorxiv.org | Significant Inhibition biorxiv.org | Effect on a process mediated by its specific target |
Note: The effect of this compound on SARS-CoV-2 Induced ApoBD Formation in this table is hypothetical, based on its known N-type selectivity and the implication of T-type channels in ApoBD formation.
This type of comparative data, showing that this compound does not impact processes linked to other calcium channel subtypes, reinforces its characterization as a selective N-type calcium channel blocker and highlights the importance of channel specificity in understanding the biological roles of different calcium channel subtypes and the potential therapeutic applications of their inhibitors.
Advanced Research Methodologies Utilizing Pd173212
In Vitro Experimental Systems
In vitro studies using various cell models are fundamental to characterizing the cellular and molecular effects of PD173212. These systems allow for controlled environments to investigate the compound's interaction with calcium channels and its impact on cellular function.
Cultured Neuronal Cell Lines (e.g., IMR-32 Human Neuroblastoma Cells)
Cultured neuronal cell lines, such as IMR-32 human neuroblastoma cells, serve as valuable models for studying neuronal properties and the effects of pharmacological agents like this compound medchemexpress.comselleck.co.jpbcrj.org.br. IMR-32 cells have been used to assess the potency of this compound in blocking N-type voltage-sensitive calcium channels, with reported IC₅₀ values around 36 nM in such assays medchemexpress.comselleck.co.jpselleck.cnselleckchem.com. These cell lines can express a complement of membrane receptors and ion channels, making them suitable for analyzing changes in secretory properties upon differentiation and exposure to various agents nih.gov. While IMR-32 cells may not release dopamine (B1211576) in response to secretagogues in their undifferentiated state, they can acquire regulated secretory properties after in vitro differentiation, allowing for the study of neurotransmitter release modulated by calcium influx nih.gov.
Primary Neuronal Cultures (e.g., Dorsal Root Ganglion Neurons, CA1 Hippocampal Pyramidal Neurons)
Primary neuronal cultures, derived directly from nervous tissue, offer a more physiologically relevant model compared to immortalized cell lines. Dorsal root ganglion (DRG) neurons are frequently used to study pain pathways and the role of calcium channels in nociception patsnap.comnih.govunifi.itnih.govresearchgate.netnih.govnih.gov. Research using rat DRG neurons has shown that this compound is effective in inhibiting N-type calcium currents nih.govnih.govnih.govresearchgate.net. This inhibition is relevant to understanding the analgesic effects mediated by the activation of A3 adenosine (B11128) receptors, which have been shown to reduce N-type calcium influx in DRG neurons in a this compound-sensitive manner nih.govnih.govnih.govresearchgate.netacs.org.
CA1 hippocampal pyramidal neurons are crucial for learning and memory, and their excitability is tightly regulated by various ion channels, including calcium channels nih.govresearchgate.netmdpi.comnih.govnih.govfrontiersin.org. Studies on CA1 pyramidal neurons have utilized this compound to investigate the contribution of N-type calcium channels to dendritic calcium signals and neuronal firing patterns nih.gov. For instance, experiments have examined the effect of this compound on calcium transients evoked by action potentials in these neurons nih.gov.
Recombinant Expression Systems (e.g., tsA-201 Cells)
Recombinant expression systems, such as tsA-201 cells, are valuable for studying specific ion channel subtypes in isolation fsu.edu. These cells, typically derived from human embryonic kidney cells, can be transiently or stably transfected to express specific voltage-gated calcium channel subunits, allowing for the targeted investigation of this compound's effects on a particular channel type without the complexity of other channels present in native neurons fsu.edu. Whole-cell voltage-clamp techniques applied to tsA-201 cells expressing recombinant Cav2.2 channels have been used to characterize the potency and selectivity of this compound medchemexpress.commedchemexpress.com.
Electrophysiological Techniques (e.g., Whole-Cell Voltage-Clamp, Patch-Clamp Recordings)
Electrophysiological techniques, particularly patch-clamp recordings (including whole-cell voltage-clamp), are indispensable for directly measuring ion channel activity and the effects of blockers like this compound medchemexpress.commedchemexpress.compatsnap.comnih.govnih.govresearchgate.netnih.govnih.govnih.govsigmaaldrich.comresearchgate.netuk.compressbooks.pubresearchgate.netbiorxiv.orgnih.govresearchgate.netunifi.it. Whole-cell voltage-clamp allows researchers to control the membrane potential of a cell and measure the resulting ionic currents, providing detailed information about the voltage dependence and kinetics of calcium channel block by this compound medchemexpress.commedchemexpress.comnih.govresearchgate.net.
Patch-clamp recordings have been used to demonstrate that this compound inhibits Cav2.2 currents in various neuronal preparations, including DRG neurons patsnap.comnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netsigmaaldrich.com. These studies often involve applying voltage steps or ramps to evoke calcium currents and observing the reduction in current amplitude upon application of this compound nih.govnih.gov.
Data from electrophysiological studies can be presented in tables summarizing the IC₅₀ values of this compound for Cav2.2 channels in different systems or illustrating the percentage of current block at specific concentrations.
| Cell Type / System | Technique | Target Channel | This compound IC₅₀ | Reference(s) |
| IMR-32 assays | Not specified | VSCC (N-type) | 36 nM | medchemexpress.comselleck.co.jpselleck.cnselleckchem.com |
| Recombinant B-class (N-type) calcium channels (expressed in tsA-201 cells) | Whole-cell voltage-clamp | Cav2.2 | 74 nM | medchemexpress.commedchemexpress.com |
| Rat DRG neurons | Patch-clamp | Cav2.2 | Sensitive | nih.govnih.govnih.govresearchgate.net |
Note: "Sensitive" indicates that this compound blocked the current, but a specific IC₅₀ value may not have been explicitly stated in the provided snippets for this particular context.
Patch-clamp recordings have also been used to assess the impact of this compound on neuronal firing and excitability nih.govnih.govunifi.it. While this compound blocks N-type calcium currents, its effect on neuronal firing can be complex and may depend on the specific neuronal type and the context of the experiment nih.govnih.govunifi.it.
Live-Cell Calcium Imaging and Fluorometric Assays
Live-cell calcium imaging and fluorometric assays are techniques used to measure changes in intracellular calcium concentration ([Ca²⁺]ᵢ) medchemexpress.comsigmaaldrich.comresearchgate.netbiorxiv.orgmdpi.comnih.govacs.org. These methods utilize fluorescent indicators that change their properties upon binding to calcium ions, allowing for real-time monitoring of calcium dynamics within cells researchgate.netbiorxiv.orgnih.govacs.org.
For example, calcium imaging studies in SH-SY5Y cells exposed to amyloid-beta oligomers investigated whether the resulting increase in [Ca²⁺]ᵢ was mediated through calcium channels mdpi.com. While L-type channel blockers significantly suppressed the sustained elevation of [Ca²⁺]ᵢ, pretreatment with this compound (1 µM) only slightly suppressed this elevation, suggesting a limited role for N-type channels in this specific context in SH-SY5Y cells mdpi.com.
Fluorometric imaging plate reader (FLIPR) assays, a type of high-throughput fluorometric assay, can also be adapted to identify modulators of calcium channels nih.govacs.org. While one study describes a novel GCaMP6s-CAAX-based assay for T-type calcium channels that included this compound in a list of tested compounds, the primary focus was on T-channels, and the specific findings for this compound in this assay were not detailed in the provided snippets nih.govacs.org.
In Vivo Animal Models
In vivo animal models are essential for evaluating the effects of this compound in a whole-organism context, allowing for the study of its impact on behavior and physiological processes that cannot be replicated in vitro. This compound has been used in animal models, particularly in the study of pain and seizure activity.
In models of visceral pain, this compound has been administered to assess the contribution of Cav2.2 channels to pain signaling patsnap.comnih.govsigmaaldrich.comnih.gov. Studies in rats with colitis-induced visceral hypersensitivity have shown that this compound dose-dependently reduced abdominal hypersensitivity, highlighting the role of Cav2.2 channels in this type of pain nih.gov. This compound fully reduced abdominal hypersensitivity to control values in these models patsnap.comnih.govsigmaaldrich.comnih.gov.
This compound has also shown efficacy in preventing tonic seizures in the audiogenic seizure model in vivo medchemexpress.com. This indicates a role for N-type calcium channels in seizure generation in this specific model and suggests that blocking these channels with compounds like this compound could have anticonvulsant effects.
The use of this compound in vivo allows researchers to investigate its effects on complex neural circuits and behaviors that are dependent on Cav2.2 channel activity. These studies often involve administering the compound through various routes and assessing behavioral endpoints or physiological responses.
Murine and Rodent Models of Pain
Murine and rodent models are extensively used in pain research to investigate the mechanisms underlying different types of pain and evaluate potential therapeutic agents. This compound has been utilized in such models, primarily focusing on its role as a Cav2.2 channel blocker.
Studies have examined the effects of this compound in models of visceral pain. In rats with post-inflammatory visceral hypersensitivity induced by 2,4-dinitrobenzenesulfonic acid (DNBS), this compound was shown to reduce abdominal hypersensitivity. This effect highlighted the involvement of Cav2.2 channels in this type of pain researchgate.netnih.goviasp-pain.orgunifi.it. The compound fully reduced abdominal hypersensitivity to control values in this model researchgate.netnih.govunifi.it.
This compound has also been applied in inflammatory and postoperative pain models in mice. In these models, which include hind paw incision (postoperative pain) and complete Freund's adjuvant (CFA) injection (inflammatory pain), this compound was used to investigate the role of Cav2.2 channels in altered neuronal activity and pain sensation nih.govresearchgate.net. Intraventricular administration of this compound in mice with inflammatory pain decreased spontaneous neuronal activity and increased the mechanical threshold for pain sensation and response latency nih.govresearchgate.net. Local application of this compound onto the cortical surface in the primary somatosensory cortex (S1) also reduced the synchrony and allodynia associated with inflammatory pain researchgate.net.
Research findings indicate a correlation between changes in neuronal activity, specifically in the somatosensory cortex, and pain behaviors, with this compound influencing both aspects nih.govresearchgate.netresearchgate.net.
Models of Seizure Susceptibility
Animal models of seizure susceptibility are crucial for understanding the mechanisms of epilepsy and evaluating anticonvulsant compounds. This compound has demonstrated activity in at least one such model.
This compound has been reported to prevent tonic seizures in the audiogenic seizure model in mice tocris.com. This finding suggests a role for Cav2.2 channels in the pathways involved in audiogenic seizures and indicates that blocking these channels with compounds like this compound can have anti-seizure effects in this specific model. While other animal models of epilepsy exist, such as those induced by chemoconvulsants like kainic acid or pilocarpine, or electrical stimulation, the specific application and findings related to this compound in these models were not detailed in the provided information dovepress.commdpi.comnih.gov.
Application of Imaging Techniques in Live Animals for Neural Activity Assessment
Advanced imaging techniques in live animals allow for the visualization and assessment of neural activity in real-time, providing insights into the functional dynamics of neural circuits. This compound has been used in conjunction with such techniques to study its effects on neuronal function.
One notable application involves the use of in vivo two-photon calcium imaging in mice. This technique was employed to examine the effects of this compound on neuronal activity in the primary somatosensory cortex (S1) in the context of inflammatory pain nih.govresearchgate.net. By imaging calcium transients, which are indicators of neuronal firing, researchers could assess spontaneous neuronal activity and the synchronicity of neuronal populations nih.govresearchgate.netresearchgate.net.
The application of this compound via intraventricular injection led to a decrease in spontaneous neuronal activity and a reduction in the percentage of neurons exhibiting correlated activity in the somatosensory cortex of mice with inflammatory pain nih.govresearchgate.net. This research utilized quantitative measures such as the percentage of active neurons (pCa2+) and the pairwise correlation coefficient (C.C.) of neuronal activity to demonstrate the effects of this compound nih.govresearchgate.netresearchgate.net. The study found that this compound injections significantly reduced both pCa2+ and C.C. in neurons compared to control groups in CFA mice nih.gov.
The use of calcium imaging in combination with pharmacological tools like this compound allows for a direct assessment of how blocking specific ion channels impacts the activity patterns within defined neural circuits in live animals, providing a link between molecular targets and network-level dysfunction in conditions like chronic pain nih.govresearchgate.net.
Summary of Key Findings in Animal Models
| Research Area | Animal Model | Key Finding Related to this compound | Imaging Technique Used (if any) | Source |
| Pain (Visceral Hypersensitivity) | Rat (DNBS-induced) | Reduced abdominal hypersensitivity, highlighting Cav2.2 role. | Not specified | researchgate.netnih.govunifi.it |
| Pain (Inflammatory/Postoperative) | Mouse (CFA-induced, Hind paw incision) | Decreased spontaneous cortical neuronal activity; Increased mechanical pain threshold/latency. | In vivo two-photon calcium imaging | nih.govresearchgate.netresearchgate.net |
| Pain (Inflammatory) | Mouse (CFA-induced) | Reduced cortical neuronal synchrony and allodynia. | In vivo two-photon calcium imaging | researchgate.net |
| Seizure Susceptibility | Mouse (Audiogenic seizure model) | Prevents tonic seizures. | Not specified | tocris.com |
Future Directions and Therapeutic Development Potential of Cav2.2 Modulators
Design and Synthesis of Next-Generation Cav2.2 Inhibitors Inspired by PD173212
The development of novel Cav2.2 inhibitors with improved pharmacological profiles is a major focus. This involves the design and synthesis of new chemical entities that build upon the structural insights gained from existing modulators like this compound. This compound is described as a potent N-type voltage-gated calcium channel blocker with an IC50 of 36 nM and displays selectivity over other ion channels such as K+, Na+, and L-type Ca2+ channels. tocris.com Structural studies have revealed that this compound, along with another Cav2.2 blocker, occupies a binding site within the channel's pore and the DIII/DIV fenestration. nih.govjci.orgcloudfront.net This understanding of the binding mode provides a basis for rational drug design approaches aimed at developing inhibitors with enhanced potency, selectivity, and desirable pharmacokinetic properties. Research in this area involves systematic structure-activity relationship (SAR) studies and the exploration of different chemical scaffolds to identify compounds with optimized interactions with the Cav2.2 channel. patsnap.comfrontiersin.orgjapsonline.com The goal is to synthesize molecules that can effectively block Cav2.2 activity while minimizing off-target effects and improving characteristics like oral bioavailability and central nervous system penetration.
Exploration of Combination Modalities for Enhanced Therapeutic Efficacy in Channelopathies
Given the complex nature of many channelopathies and neurological conditions, future directions involve exploring combination therapies where Cav2.2 modulators like this compound are used in conjunction with other therapeutic agents. This approach aims to achieve enhanced therapeutic efficacy, potentially lower effective doses of individual compounds, and mitigate side effects. For example, research has investigated the combined effects of Cav2.2 blockers with agents targeting other pain pathways or ion channels. Studies have shown that the effects of A3 adenosine (B11128) receptor agonists, which inhibit Cav2.2, in reducing visceral pain were comparable to or enhanced by combination with other agents. nih.goviasp-pain.orgpatsnap.com Exploring such combination modalities could lead to more effective treatment strategies for conditions where Cav2.2 dysfunction plays a significant role. This could involve combining Cav2.2 inhibitors with modulators of other voltage-gated calcium channel subtypes (Cav1, Cav3), potassium channels, or neurotransmitter receptors involved in the specific channelopathy.
Advancements in Understanding State-Dependent Blockade Mechanisms for Improved Pharmacological Profiles
A key aspect of developing safer and more effective Cav2.2 modulators is understanding and leveraging state-dependent blockade mechanisms. State-dependent blockers preferentially interact with specific conformational states of the ion channel, such as the open or inactivated states, which can lead to a more favorable therapeutic index by targeting hyperactive channels while sparing those functioning normally. This compound has been observed to block Cav2.2 channels through a dual mechanism involving both pore blockage and allosteric modulation, suggesting state-dependent interactions. nih.gov Further research is focused on elucidating the precise molecular mechanisms underlying the state-dependent blockade of Cav2.2 by compounds like this compound and newly designed inhibitors. researchgate.netjci.orgcloudfront.net This involves detailed electrophysiological studies, structural analyses (such as cryo-EM), and computational modeling to understand how these molecules interact with different channel states. nih.govfsu.eduresearchgate.net A deeper understanding of these mechanisms can guide the design of next-generation Cav2.2 inhibitors with tailored state-dependent properties, potentially leading to improved efficacy and reduced side effects, particularly in conditions characterized by neuronal hyperexcitability.
This compound as a Tool for Elucidating Uncharacterized Roles of Cav2.2 in Neurophysiological Systems
Beyond its potential as a therapeutic lead, this compound serves as a valuable pharmacological tool for dissecting the diverse roles of Cav2.2 in various neurophysiological systems. Due to its potency and selectivity, this compound can be used in in vitro and in vivo studies to selectively inhibit Cav2.2 activity and observe the resulting functional consequences. tocris.comnih.goviasp-pain.orgfrontiersin.orgnih.govresearchgate.net This is particularly useful for investigating the contribution of Cav2.2 to specific neuronal circuits, neurotransmitter release processes, and behavioral outcomes in different brain regions and peripheral tissues. For instance, this compound has been used to highlight the role of Cav2.2 in mediating visceral pain and in regulating neuronal activity and synchrony in the somatosensory cortex during inflammatory pain. nih.goviasp-pain.orgpatsnap.comnih.gov By employing this compound and similar selective modulators, researchers can continue to uncover uncharacterized functions of Cav2.2 in areas such as learning, memory, anxiety, and other neurological processes, further expanding our understanding of Cav2.2 channelopathies and identifying potential new therapeutic targets. nih.goveneuro.org
Q & A
Q. What is the primary mechanism of action of PD173212, and how is it validated in preclinical models?
this compound selectively blocks N-type voltage-sensitive calcium channels (Cav2.2), which are critical in neurotransmitter release and nociceptive signaling. Its mechanism is validated through electrophysiological assays (e.g., patch-clamp studies) and behavioral models such as the DNBS-induced colitis model in mice. In this model, intraperitoneal administration (0.0017–1.7 µmol/kg) reduced visceral hypersensitivity dose-dependently, with efficacy observed at 0.017 µmol/kg and complete alleviation at 1.7 µmol/kg .
Q. Which experimental models are most appropriate for studying this compound's effects on neuropathic pain?
- DNBS-induced colitis : Used to assess visceral pain modulation via Cav2.2 inhibition.
- Sound-induced tonic seizure models : Evaluates anticonvulsant properties (e.g., 30 mg/kg intravenous this compound showed moderate efficacy in preventing seizures) .
- Electrophysiological assays : Validate channel-blocking activity in isolated neurons. Researchers should prioritize these models due to established protocols and reproducibility.
Q. What are the recommended dosage ranges for this compound in murine studies?
Advanced Research Questions
Q. How can researchers optimize this compound's dosing protocols to minimize variability in electrophysiological studies?
- Baseline calibration : Pre-dose neuronal activity measurements to account for inter-subject variability.
- Time-course experiments : Assess peak inhibition periods (e.g., this compound's effects plateau at 30–60 minutes post-administration).
- Co-administration controls : Use ω-conotoxin GVIA (a Cav2.2 antagonist) to confirm target specificity .
Q. What strategies reconcile contradictory findings regarding this compound's efficacy across neuropathic pain models?
- Meta-analysis : Pool data from studies using comparable pain scales (e.g., visceromotor response [VMR] thresholds).
- Model-specific factors : DNBS-induced colitis primarily tests visceral pain, while chronic constriction injury (CCI) models focus on somatic pain. Differences in Cav2.2 expression across tissues may explain discrepancies.
- Dosage adjustment : Higher doses (e.g., 1.7 µmol/kg) may be required in models with upregulated calcium channels .
Q. How does this compound compare to other Cav2.2 inhibitors (e.g., ziconotide) in terms of therapeutic index and side-effect profiles?
Q. What methodological pitfalls should researchers avoid when analyzing this compound's long-term effects?
- Tachyphylaxis : Prolonged Cav2.2 inhibition may lead to receptor upregulation; intermittent dosing protocols are recommended.
- Off-target activity : Screen for interactions with L-type (Cav1.2) and T-type (Cav3.x) channels using selective antagonists.
- Data normalization : Use sham-operated controls in DNBS models to isolate drug-specific effects from inflammation-induced variability .
Methodological Guidance
Q. How should researchers design studies to investigate this compound's dual role in pain and epilepsy?
- Dual-endpoint assays : Combine VMR measurements (pain) and EEG monitoring (seizures) in the same cohort.
- Dose stratification : Test low doses (0.0017–0.17 µmol/kg) for analgesic effects and higher doses (1.7–3.4 µmol/kg) for anticonvulsant activity.
- Statistical tools : Multivariate ANOVA to account for correlated outcomes .
Q. What criteria define a robust hypothesis for this compound-related research?
Apply the FINER framework :
- Feasible : Access to validated animal models and electrophysiology equipment.
- Novel : Address gaps (e.g., this compound's impact on central vs. peripheral Cav2.2 isoforms).
- Ethical : Adhere to IACUC guidelines for pain studies.
- Relevant : Align with NIH priorities on non-opioid analgesics .
Data Analysis & Contradiction Management
Q. How can researchers address variability in this compound's efficacy reported across labs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
